1-(2-Amino-1-(3-chlorophenyl)ethyl)-4-(trifluoromethyl)-4-hydroxy piperidine oxalate
Overview
Description
Scientific Research Applications
Synthesis Techniques and Derivatives
- Synthesis of Neuroleptic Agents : The compound ID-4708, synthesized for use in metabolic studies, involves complex chemical reactions including Mannich reaction and Grignard reaction. This process highlights the synthesis route for neuroleptic agents using related piperidine derivatives (Nakatsuka, Kawahara, & Yoshitake, 1981).
- Schiff and Mannich Bases of Isatin Derivatives : Research into the synthesis of Schiff and Mannich bases involving isatin derivatives and piperidine showcases the versatility of piperidine compounds in creating various chemical structures for potential biological activities (Bekircan & Bektaş, 2008).
Structural and Polymorphism Studies
- Crystal Structure Analysis : Studies on the crystal structures of piperidine derivatives reveal insights into the molecular conformation and intermolecular interactions, important for understanding the chemical and physical properties of such compounds (Raghuvarman et al., 2014).
- Polymorphism in Pharmaceutical Compounds : Investigating polymorphic forms of pharmaceutical compounds, including those with piperidine structures, is critical for drug development, offering information on stability and formulation (Vogt et al., 2013).
Chemical Reactions and Mechanisms
- Large-scale Synthesis of Piperidine Derivatives : Demonstrates methods for synthesizing protected 2-substituted 4-oxo-piperidine derivatives on a large scale, crucial for pharmaceutical applications (Lau et al., 2002).
- Reactions with Nitrogen Nucleophiles : Explores the reactions of pyridine derivatives with nitrogen nucleophiles, highlighting the chemical versatility and potential for creating a variety of bioactive molecules (Avasthi & Knaus, 1981).
Properties
IUPAC Name |
1-[2-amino-1-(3-chlorophenyl)ethyl]-4-(trifluoromethyl)piperidin-4-ol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O.C2H2O4/c15-11-3-1-2-10(8-11)12(9-19)20-6-4-13(21,5-7-20)14(16,17)18;3-1(4)2(5)6/h1-3,8,12,21H,4-7,9,19H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFYOBRFFRDCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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